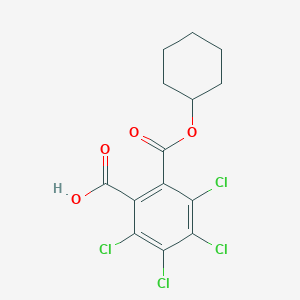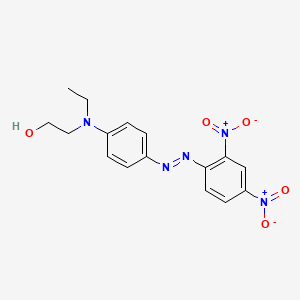
2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol is an organic compound with the molecular formula C16H17N5O5. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with nitro groups at the 2 and 4 positions. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with N-phenylethylenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general steps are as follows:
Diazotization: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with N-phenylethylenediamine in an acidic medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo nucleophilic addition-elimination reactions, where the azo group acts as an electrophile. This interaction can lead to the formation of stable complexes with various biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol
- 2-((4-((4-Nitrophenyl)azo)phenyl)ethylamino)ethanol
Uniqueness
2-((4-((2,4-Dinitrophenyl)azo)phenyl)ethylamino)ethanol is unique due to the presence of two nitro groups on the aromatic ring, which significantly enhances its reactivity and color properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Eigenschaften
CAS-Nummer |
62570-20-1 |
|---|---|
Molekularformel |
C16H17N5O5 |
Molekulargewicht |
359.34 g/mol |
IUPAC-Name |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-ethylanilino]ethanol |
InChI |
InChI=1S/C16H17N5O5/c1-2-19(9-10-22)13-5-3-12(4-6-13)17-18-15-8-7-14(20(23)24)11-16(15)21(25)26/h3-8,11,22H,2,9-10H2,1H3 |
InChI-Schlüssel |
JJZVLVUELJRGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


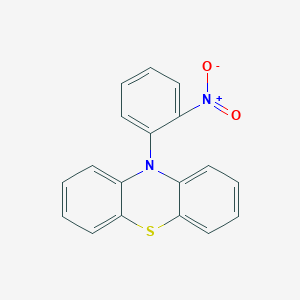
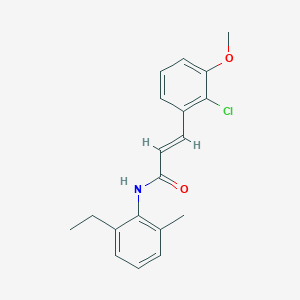

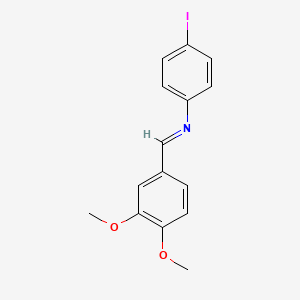


![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
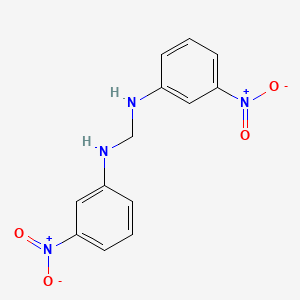
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)



